![molecular formula C15H15ClN4 B5053885 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
Pyrimidine derivatives have been known to interact with their targets and cause changes that lead to their therapeutic effects . For instance, some pyrimidine derivatives have been found to inhibit enzymes like tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative in the presence of a catalyst such as sodium ethoxide or sodium hydroxide.
Introduction of the 2-chlorophenyl Group: This step involves the substitution reaction where the pyrazolo[1,5-a]pyrimidine core reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group or further to a cyclohexyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of 3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-ol or corresponding ketones.
Reduction: Formation of 3-(2-phenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Substitution: Formation of derivatives such as 3-(2-aminophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, useful in developing new antibiotics.
Medicine
Cancer Research: The compound’s structure suggests potential as an anticancer agent, possibly through the inhibition of specific signaling pathways involved in cell proliferation.
Anti-inflammatory: It may also exhibit anti-inflammatory properties, useful in treating conditions such as arthritis.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
Uniqueness
The presence of the 2-chlorophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-9-8-13(17-3)20-15(18-9)14(10(2)19-20)11-6-4-5-7-12(11)16/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSRPBKEQOAWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
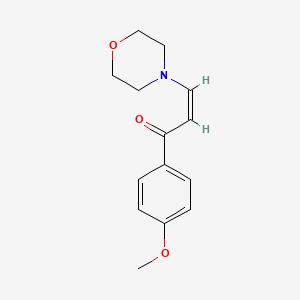
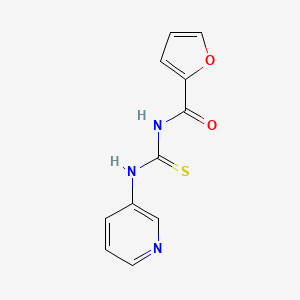
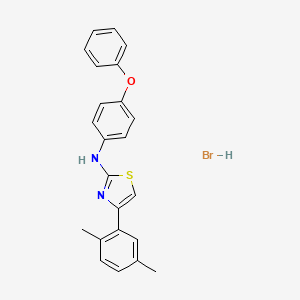
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053820.png)
![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5053822.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
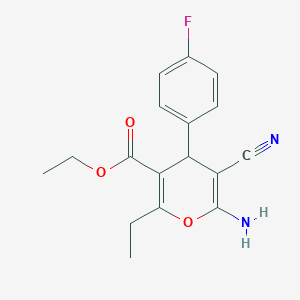
![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5053858.png)
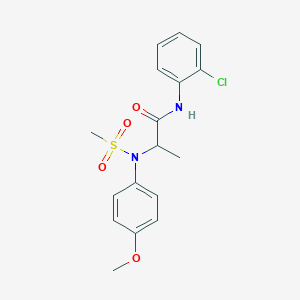
![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)
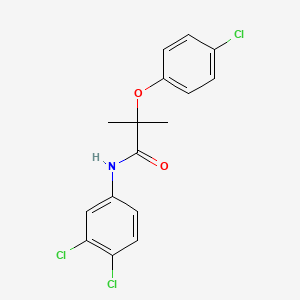
![N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5053874.png)
![2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE](/img/structure/B5053889.png)
